Cas no 2227761-92-2 ((1S)-1-(2-fluoro-6-methoxy-4-methylphenyl)ethan-1-amine)

(1S)-1-(2-Fluoro-6-methoxy-4-methylphenyl)ethan-1-amine is a chiral amine derivative featuring a fluorinated aromatic ring with methoxy and methyl substituents. Its stereospecific (S)-configuration ensures high enantiomeric purity, making it valuable for asymmetric synthesis and pharmaceutical applications. The fluorine atom enhances metabolic stability and bioavailability, while the methoxy group contributes to electronic modulation of the aromatic system. This compound serves as a versatile intermediate in the development of bioactive molecules, particularly in medicinal chemistry for targeting CNS disorders or inflammation. Its well-defined structure and functional group compatibility allow for precise derivatization, supporting the synthesis of complex scaffolds with tailored pharmacological properties.
(1S)-1-(2-fluoro-6-methoxy-4-methylphenyl)ethan-1-amine structure
2227761-92-2 structure
商品名:(1S)-1-(2-fluoro-6-methoxy-4-methylphenyl)ethan-1-amine
CAS番号:2227761-92-2
MF:C10H14FNO
メガワット:183.22266626358
CID:6029448
PubChem ID:165849407

(1S)-1-(2-fluoro-6-methoxy-4-methylphenyl)ethan-1-amine 化学的及び物理的性質

名前と識別子

    • (1S)-1-(2-fluoro-6-methoxy-4-methylphenyl)ethan-1-amine
    • 2227761-92-2
    • EN300-1757745
    • インチ: 1S/C10H14FNO/c1-6-4-8(11)10(7(2)12)9(5-6)13-3/h4-5,7H,12H2,1-3H3/t7-/m0/s1
    • InChIKey: QFWGUMKURLKTKN-ZETCQYMHSA-N
    • ほほえんだ: FC1=CC(C)=CC(=C1[C@H](C)N)OC

計算された属性

  • せいみつぶんしりょう: 183.105942232g/mol
  • どういたいしつりょう: 183.105942232g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 165
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 35.2Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.6

(1S)-1-(2-fluoro-6-methoxy-4-methylphenyl)ethan-1-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1757745-0.05g
(1S)-1-(2-fluoro-6-methoxy-4-methylphenyl)ethan-1-amine
2227761-92-2
0.05g
$1452.0 2023-05-27
Enamine
EN300-1757745-5.0g
(1S)-1-(2-fluoro-6-methoxy-4-methylphenyl)ethan-1-amine
2227761-92-2
5g
$5014.0 2023-05-27
Enamine
EN300-1757745-10.0g
(1S)-1-(2-fluoro-6-methoxy-4-methylphenyl)ethan-1-amine
2227761-92-2
10g
$7435.0 2023-05-27
Enamine
EN300-1757745-0.5g
(1S)-1-(2-fluoro-6-methoxy-4-methylphenyl)ethan-1-amine
2227761-92-2
0.5g
$1660.0 2023-05-27
Enamine
EN300-1757745-0.25g
(1S)-1-(2-fluoro-6-methoxy-4-methylphenyl)ethan-1-amine
2227761-92-2
0.25g
$1591.0 2023-05-27
Enamine
EN300-1757745-1.0g
(1S)-1-(2-fluoro-6-methoxy-4-methylphenyl)ethan-1-amine
2227761-92-2
1g
$1729.0 2023-05-27
Enamine
EN300-1757745-2.5g
(1S)-1-(2-fluoro-6-methoxy-4-methylphenyl)ethan-1-amine
2227761-92-2
2.5g
$3389.0 2023-05-27
Enamine
EN300-1757745-0.1g
(1S)-1-(2-fluoro-6-methoxy-4-methylphenyl)ethan-1-amine
2227761-92-2
0.1g
$1521.0 2023-05-27

(1S)-1-(2-fluoro-6-methoxy-4-methylphenyl)ethan-1-amine 関連文献

(1S)-1-(2-fluoro-6-methoxy-4-methylphenyl)ethan-1-amineに関する追加情報

Research Brief on (1S)-1-(2-fluoro-6-methoxy-4-methylphenyl)ethan-1-amine (CAS: 2227761-92-2): Recent Advances and Applications

The compound (1S)-1-(2-fluoro-6-methoxy-4-methylphenyl)ethan-1-amine (CAS: 2227761-92-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This chiral amine derivative, characterized by its unique fluorinated and methoxy-substituted aromatic ring, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and mechanisms of action, positioning it as a valuable candidate for drug development.

One of the key advancements in the study of this compound is its role as a building block in the synthesis of novel bioactive molecules. Researchers have demonstrated its utility in the preparation of enantiomerically pure intermediates for the development of central nervous system (CNS) targeting drugs. The presence of the fluorine atom and methoxy group in the aromatic ring enhances its binding affinity to specific receptors, making it a versatile scaffold for medicinal chemistry applications.

In a recent publication in the Journal of Medicinal Chemistry, a team of scientists reported the successful incorporation of (1S)-1-(2-fluoro-6-methoxy-4-methylphenyl)ethan-1-amine into a series of serotonin receptor modulators. The study highlighted the compound's ability to improve selectivity and reduce off-target effects, which are critical factors in the development of next-generation antidepressants and anxiolytics. The researchers employed advanced computational modeling and in vitro assays to validate their findings, underscoring the compound's potential in CNS drug discovery.

Another area of interest is the compound's application in oncology. Preliminary studies have indicated that derivatives of (1S)-1-(2-fluoro-6-methoxy-4-methylphenyl)ethan-1-amine exhibit inhibitory activity against certain kinase enzymes involved in cancer cell proliferation. A recent preclinical study published in Bioorganic & Medicinal Chemistry Letters explored the compound's efficacy in targeting tyrosine kinases, with promising results in reducing tumor growth in animal models. These findings suggest that further optimization of this scaffold could lead to the development of novel anticancer agents.

The synthesis of (1S)-1-(2-fluoro-6-methoxy-4-methylphenyl)ethan-1-amine has also seen significant improvements. Recent methodologies have focused on asymmetric synthesis techniques to achieve high enantiomeric purity, which is essential for its pharmacological applications. A study in Organic Letters detailed a novel catalytic asymmetric hydrogenation approach, yielding the desired enantiomer with excellent selectivity and yield. This advancement not only enhances the scalability of the compound's production but also reduces the environmental impact associated with traditional synthesis routes.

In conclusion, (1S)-1-(2-fluoro-6-methoxy-4-methylphenyl)ethan-1-amine (CAS: 2227761-92-2) represents a versatile and promising compound in the realm of chemical biology and pharmaceutical research. Its applications span from CNS therapeutics to oncology, with ongoing studies exploring its full potential. The recent advancements in its synthesis and pharmacological characterization underscore its value as a key intermediate in drug discovery. Future research is expected to further elucidate its mechanisms of action and expand its therapeutic applications.

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